3-bromo-N,N-dimethylBenzeneethanamine
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Overview
Description
3-bromo-N,N-dimethylBenzeneethanamine is an organic compound with the molecular formula C10H14BrN It is a brominated derivative of phenethylamine, characterized by the presence of a bromine atom on the phenyl ring and a dimethylamine group attached to the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N,N-dimethylBenzeneethanamine typically involves the nucleophilic substitution of a haloalkane with a dimethylamine. One common method is the reaction of 3-bromophenethyl bromide with dimethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the desired product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N,N-dimethylBenzeneethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding phenethylamine derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products include various substituted phenethylamines.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include reduced phenethylamine derivatives.
Scientific Research Applications
3-bromo-N,N-dimethylBenzeneethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying the interactions of brominated phenethylamines with biological targets.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N,N-dimethylBenzeneethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and dimethylamine group play crucial roles in modulating the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound without the bromine substitution.
3-Bromophenethylamine: Lacks the dimethylamine group.
N,N-Dimethylphenethylamine: Lacks the bromine substitution.
Uniqueness
3-bromo-N,N-dimethylBenzeneethanamine is unique due to the presence of both the bromine atom and the dimethylamine group, which confer distinct chemical and biological properties. This dual substitution enhances its reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
2-(3-bromophenyl)-N,N-dimethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-12(2)7-6-9-4-3-5-10(11)8-9/h3-5,8H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUROIYIUNTCGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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